molecular formula C23H23N7O B2524729 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea CAS No. 1203357-02-1

1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea

Cat. No.: B2524729
CAS No.: 1203357-02-1
M. Wt: 413.485
InChI Key: MPDUODLZFULONF-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-Imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea is a synthetically designed, high-purity small molecule intended for research and development purposes. This compound features a complex structure that incorporates multiple pharmacologically relevant motifs, including a urea bridge and linked aromatic systems containing pyrimidine and imidazole rings. The imidazole moiety is a common feature in many biologically active compounds and is known to act as a ligand in coordination chemistry and as a key functional group in medicinal chemistry research . The specific molecular architecture suggests potential for investigation in various biochemical pathways. Researchers may find value in exploring its activity as a potential inhibitor or modulator of specific enzymes, such as kinases, given the presence of the aminopyrimidine group which often serves as a key hinge-binding motif in such applications. Furthermore, urea derivatives have demonstrated a wide spectrum of research applications, including use as potent, irreversible enzyme inhibitors in mechanistic studies . This product is provided for laboratory research use and is a key intermediate for scientists working in drug discovery, chemical biology, and the synthesis of novel heterocyclic compounds . It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for detailed structure-activity relationship (SAR) studies on analogous compounds to better hypothesize and validate its specific mechanism of action and research applications .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-15-5-4-6-20(16(15)2)29-23(31)28-19-9-7-18(8-10-19)27-21-13-22(26-17(3)25-21)30-12-11-24-14-30/h4-14H,1-3H3,(H,25,26,27)(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDUODLZFULONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dimethylphenyl)urea is a novel chemical entity with potential applications in cancer therapy. Its structure incorporates an imidazole ring and a pyrimidine moiety, which are known for their biological activities, particularly in oncology.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazole and pyrimidine rings, followed by amination and urea formation. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its antitumor properties . The following sections detail its pharmacological effects based on various research findings.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX), indicating potent activity against tumor cells.
Cell Line IC50 (µM) Comparison Drug IC50 (µM)
A54918.535-FU20.00
SGC-790115.40MTX25.00
HeLa12.30--

These results suggest that the compound not only inhibits cancer cell growth but does so with a higher selectivity for tumor cells compared to normal cells.

The mechanism through which this compound exerts its antitumor effects appears to involve the induction of apoptosis in cancer cells. Studies have shown:

  • Apoptosis Induction : The compound increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
  • Caspase Activation : Activation of caspase pathways has been observed, indicating that the compound triggers programmed cell death in cancer cells.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical settings:

  • Study on HeLa Cells :
    • Treatment with the compound resulted in a significant increase in apoptosis rate (68.2%) compared to control treatments (39.6% with 5-FU).
    • Western blot analysis confirmed increased Bax expression and decreased Bcl-2 levels over time.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth compared to untreated groups.
    • Histological analysis revealed increased necrosis and apoptosis within tumor tissues.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Urea + pyrimidine-imidazole-phenyl 2,3-Dimethylphenyl, 6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl Not explicitly stated ~400 (estimated)
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) Imidazoline + methoxyphenyl 3-Methoxyphenyl, hydrobromide salt C10H14N3O·HBr 288.15 (calculated)
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) Imidazoline + methoxyphenyl 4-Methoxyphenyl C10H13N3O 191.23 (calculated)
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea Urea + pyrimidine-methyl 3,5-Dimethylphenyl, 2-(dimethylamino)pyrimidin-4-ylmethyl C16H21N5O 299.37
1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea Urea + imidazothiazole-methyl 2,3-Dimethylphenyl, 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl C22H21FN4OS 408.5

Key Observations :

Core Heterocycles :

  • The target compound uniquely combines a pyrimidine ring with an imidazole substituent, whereas analogues like and use simpler pyrimidine or imidazothiazole cores.
  • Imidazoline derivatives (C19, C20) lack the urea linkage but share the imidazole-related scaffold .

Fluorine substitution in could improve metabolic stability relative to the target’s non-halogenated structure .

Synthetic Pathways: The target compound’s synthesis likely involves coupling a pyrimidine-imidazole intermediate with a substituted phenylurea, similar to the method described in (Example 5), where carbamate intermediates react with amino-imidazoline derivatives. In contrast, and utilize alkylation or Mitsunobu reactions to attach pyrimidine or imidazothiazole groups to the urea core .

Pharmacological and Physicochemical Inferences

While explicit bioactivity data are absent in the evidence, structural trends suggest:

  • This contrasts with and , whose simpler cores may limit such interactions.
  • Solubility : The urea group in all compounds confers moderate polarity, but the target’s larger heterocyclic system (vs. ) could reduce aqueous solubility.
  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., fluorine in ) may render the target more susceptible to oxidative metabolism .

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